2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is a complex organic compound that features both chlorophenyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate typically involves multiple steps. One common method involves the reaction of 4-chlorophenylacetic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with tryptophan under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its biological activities, including antimicrobial and anticancer properties.
N-(4-Bromo-phenyl)-2-chloro-benzamide:
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is unique due to its combination of chlorophenyl and bromophenyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20BrClN2O4 |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H20BrClN2O4/c27-19-9-5-17(6-10-19)25(32)30-23(13-18-14-29-22-4-2-1-3-21(18)22)26(33)34-15-24(31)16-7-11-20(28)12-8-16/h1-12,14,23,29H,13,15H2,(H,30,32) |
InChI Key |
ZUVPJOKPZLQDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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